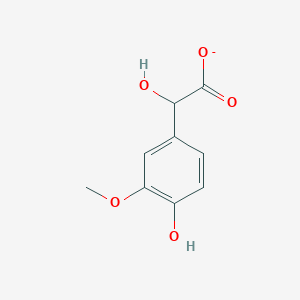
Vanillylmandelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillylmandelate is a hydroxy monocarboxylic acid anion that is the conjugate base of vanillylmandelic acid. It has a role as a human metabolite. It derives from a mandelate. It is a conjugate base of a vanillylmandelic acid.
Applications De Recherche Scientifique
Protective Effects in Myocardial Infarction
Vanillylmandelic acid has been studied for its potential protective effects against reperfusion injury in an experimental animal model of myocardial infarction. Research has demonstrated that vanillylmandelic acid significantly reduced the severity of ventricular tachyarrhythmias and mortality rate during reperfusion, suggesting its role in mediating parasympathetic activation and its potential therapeutic application in cardiac ischemic conditions (Kolentinis et al., 2019).
Diagnostic Marker in Neuroblastoma
Vanillylmandelic acid has been identified as a critical biomarker in the diagnosis and management of neuroblastoma, a pediatric cancer. Elevated levels of vanillylmandelic acid in urine have been associated with neuroblastoma, aiding in the diagnosis and monitoring of this condition. This application underscores its significance in pediatric oncology for both clinical practice and research (Garnier et al., 2012).
Analytical Method Development
The development of analytical methods for the determination of vanillylmandelic acid in biological samples has been a significant area of research. Techniques such as hollow fibre based microextraction combined with voltammetry have been developed for the detection of vanillylmandelic acid in human urine, showcasing the importance of VMA in clinical diagnostics and research applications (Hrdlička, Navrátil, & Barek, 2019).
Antioxidant Properties
Studies have explored the structural and antioxidant properties of vanillylmandelic acid, providing insights into its potential therapeutic applications beyond its role as a metabolic biomarker. The elucidation of its antioxidant mechanisms further broadens the scope of research into its potential uses in mitigating oxidative stress-related diseases (Dimić et al., 2018).
Cardiovascular Effects
Research has also delved into the cardiovascular effects of vanillylmandelic acid, indicating its ability to decrease heart rate and mean arterial blood pressure, potentially mediated by increased vagal tone. These findings suggest a role for vanillylmandelic acid in cardiovascular research and its potential impact on heart rate and blood pressure regulation (Kolentinis et al., 2013).
Propriétés
Formule moléculaire |
C9H9O5- |
|---|---|
Poids moléculaire |
197.16 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)/p-1 |
Clé InChI |
CGQCWMIAEPEHNQ-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)C(C(=O)[O-])O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



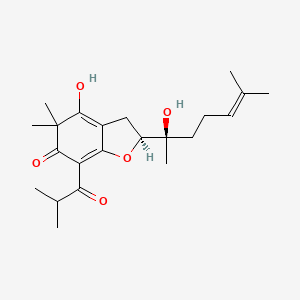
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]-N-[4-[[4-(4-morpholinyl)-1-(phenylthio)butan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B1264371.png)
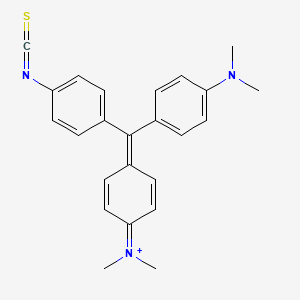
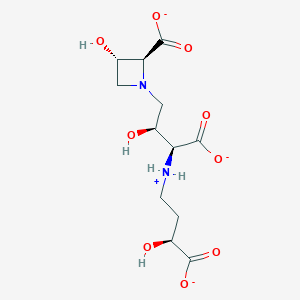
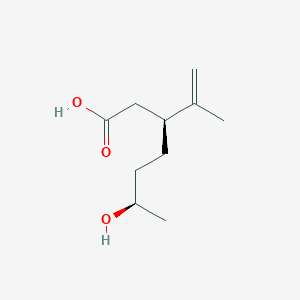
![N'-[(E)-(6-chloro-4-oxo-4H-chromen-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1264381.png)
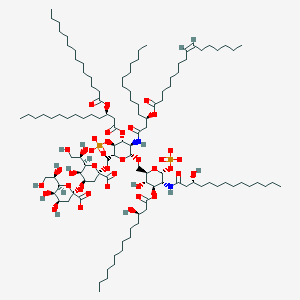

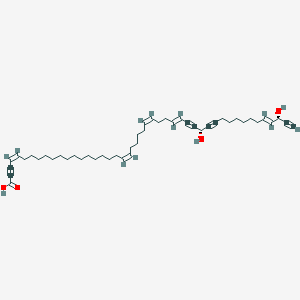

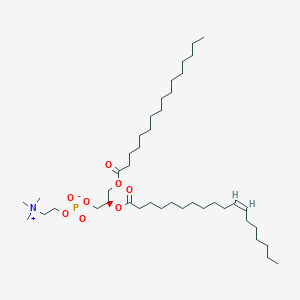
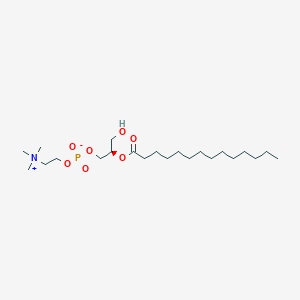
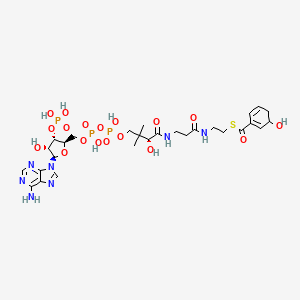
![1-tetracosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264393.png)